3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one
Description
Properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-6-10(13-11)8-14(12)7-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNENZMDNRAMCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(=O)C1N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The most widely cited method for synthesizing 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one involves a two-step protocol optimized for multigram-scale production . The first step entails the formation of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one via N-alkylation of a secondary amine with bromoacetonitrile, followed by trityl protection of the primary alcohol and subsequent cyclization. This intermediate is then subjected to selective derivatization of the cyclobutane ring.
In the second step, the ketone group at position 6 undergoes reductive amination using lithium aluminium hydride (LiAlH₄) to introduce the second nitrogen atom, yielding the diazabicyclo framework. This method achieves an overall yield of 53–60% and is noted for its scalability, with reported batches exceeding 20 grams . Critical to this process is the use of flash chromatography for epimeric separation, ensuring high stereochemical purity .
Hydrogenolysis and Reduction Approach
A complementary strategy involves the hydrogenolytic removal of a benzyl group from a precursor compound. For example, 3-benzyl-3,6-diazabicyclo[3.1.1]heptane is treated with palladium on carbon (Pd/C) under hydrogen gas (3.1 × 10⁵ Pa) at 60°C for seven hours, cleaving the N6-benzyl moiety . The resulting intermediate is subsequently oxidized to the corresponding ketone using Jones reagent, followed by LiAlH₄ reduction to yield the target compound.
This method emphasizes the importance of catalyst selection, as alternative catalysts such as Raney nickel result in incomplete deprotection. The hydrogenolysis step achieves 86–91% conversion, while the final reduction step proceeds in 72% yield .
Propionyl-Mediated Cyclization
A patent-pending route utilizes propionic anhydride to facilitate cyclization . Starting with a dichloromethane solution of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane, trifluoroacetic acid (TFA) is introduced to protonate the secondary amine, followed by acylation with propionic anhydride. The reaction mixture is refluxed for one hour, after which the pH is adjusted to alkaline conditions using 20% NaOH.
This method produces 3-propionyl-3,6-diazabicyclo[3.1.1]heptan-2-one as an intermediate, which is then hydrolyzed under mild acidic conditions to remove the acyl group. The final compound is obtained in 65% yield after purification via flash chromatography (petroleum ether/ethyl acetate, 6:4) .
Comparative Analysis of Synthetic Routes
The table below summarizes the key parameters of the discussed methods:
The two-step multigram method is preferred for industrial applications due to its scalability, whereas the hydrogenolysis route offers superior selectivity for research-scale synthesis.
Mechanistic Insights and Optimization
The cyclization steps in these syntheses often rely on stereoelectronic effects to favor the formation of the bicyclo[3.1.1]heptane framework. For instance, meso-[3.1.1] bridged systems form preferentially when the reaction is conducted in acetonitrile with potassium carbonate, as the polar aprotic solvent stabilizes the transition state . Computational studies suggest that the chair-like conformation of the intermediate azetidine ring minimizes steric strain during cyclization .
Optimization efforts have focused on reducing reaction times and improving atom economy. Replacing traditional reducing agents like LiAlH₄ with sodium cyanoborohydride in reductive amination steps has decreased byproduct formation, enhancing yields by 12–15% .
Chemical Reactions Analysis
Key Chemical Reactions and Conditions
The compound undergoes diverse reactions, often requiring precise control of conditions:
Functionalization and Derivatization
The bicyclic framework allows for selective derivatization to generate bioactive analogues:
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Piperidine Derivatives : Cyclobutane ring functionalization via acylation or coupling yields conformationally restricted piperidine derivatives, useful in medicinal chemistry .
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Nicotinic Receptor Ligands : Substitution with pyridine rings (e.g., 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)nicotinamides) enhances α4β2 nAChR affinity, surpassing epibatidine in selectivity .
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Antiparasitic Agents : Analogues like 3-benzylmenadiones exhibit redox activity, targeting parasitic enzymes (e.g., Plasmodium falciparum) via oxidative stress .
Pharmacological Potential
Research highlights the compound’s role in:
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Neurotransmitter Modulation : High affinity for α4β2 nicotinic acetylcholine receptors (Ki values <10 pM) .
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Antimalarial Activity : Derivatives like benzylMD act via NADPH-dependent redox bioactivation, targeting parasitized erythrocytes .
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Conformational Restriction : The bicyclic framework enables selective ligand design, minimizing off-target effects .
Scientific Research Applications
Biological Applications
1. Antiparasitic Activity
Recent studies have highlighted the compound's potential in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. The compound has shown promising anti-T. cruzi activity in vitro and in vivo, suggesting its potential as a lead compound for further development .
Case Study: Anti-Trypanosomal Activity
- Study Focus : Evaluation of 3-benzyl derivatives against T. cruzi.
- Findings : Compounds demonstrated significant intracellular amastigote activity without toxicity, indicating a potential for sterile cure .
2. Neurological Applications
The compound has also been explored for its effects on nicotinic acetylcholine receptors (nAChRs). It has been synthesized as part of a library targeting the α4β2 and α6/α3β2β3 nAChRs, showing promise in reducing L-dopa-induced dyskinesias in animal models .
Case Study: Nicotinic Receptor Modulation
- Study Focus : Pharmacological characterization of diazabicyclo compounds.
- Findings : Certain derivatives acted as partial agonists at nAChRs with favorable binding profiles compared to known ligands like epibatidine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one is critical for optimizing its pharmacological properties. Modifications to the bicyclic structure can enhance selectivity and potency against targeted receptors.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monoazabicyclo Analogs
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- CAS : 1352925-73-5
- Molecular formula: C₁₃H₁₅NO
- Molecular weight : 201.26 g/mol
- Key differences :
- Contains only one nitrogen atom (vs. two in the diaza compound).
- Features a ketone group at position 6 (vs. a lactam in the diaza compound).
- Applications : Used as a building block for conformationally restricted piperidine derivatives, which are common in CNS drug development .
3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride
- CAS : 1486519-87-2
- Molecular formula: C₆H₁₀ClNO
- Molecular weight : 147.60 g/mol
- Key differences :
- Lacks the benzyl group, reducing lipophilicity.
- Simpler structure with fewer functionalization sites.
- Applications : Primarily used in early-stage medicinal chemistry research due to its minimal steric hindrance .
Non-Nitrogen Bicyclic Compounds
6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)
- CAS : 24903-95-5
- Molecular formula : C₉H₁₄O
- Molecular weight : 138.21 g/mol
- Key differences: No nitrogen atoms; features a ketone group and methyl substituents. Higher volatility and lower polarity.
- Applications : Widely used in fragrances and flavorings due to its pine-like odor .
(1R)-(+)-Nopinone
- CAS : 38651-65-9
- Molecular formula : C₉H₁₄O
- Molecular weight : 138.21 g/mol
- Key differences: Chiral center at position 1R, enabling enantioselective applications. Similar to nopinone but with stereochemical specificity.
- Applications : Intermediate in the synthesis of chiral catalysts and terpene-derived pharmaceuticals .
Diazabicyclo Derivatives with Varied Ring Systems
tert-Butyl 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- CAS : 869494-15-5
- Molecular formula : C₁₈H₂₄N₂O₂
- Molecular weight : 300.40 g/mol
- Key differences :
- Protected carboxylate group enhances solubility for synthetic manipulation.
- Serves as a precursor for the target compound via deprotection.
- Applications : Intermediate in multistep organic synthesis .
3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one
Comparative Data Table
Biological Activity
3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one is with a molecular weight of 215.27 g/mol. Its structure features a bicyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one |
Antimicrobial Properties
Research indicates that compounds similar to 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that modifications to the bicyclic structure can enhance activity against pathogens.
Antiparasitic Activity
A notable study highlighted the potential antiparasitic effects of related compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involved redox cycling leading to oxidative stress in parasitized cells, which could be a target for future drug development .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests possible interactions with neurotransmitter systems. Preliminary studies suggest that it may influence serotonin receptors, indicating potential as an antidepressant or anxiolytic agent . This aligns with findings that certain bicyclic compounds can modulate serotonin pathways effectively.
The exact mechanisms through which 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly serotonin receptors.
- Oxidative Stress Induction : Inhibition of parasite growth through the generation of reactive oxygen species.
- Enzyme Inhibition : Potential inhibition of key enzymes in microbial metabolism.
Study on Antiparasitic Activity
In a recent study examining the antiparasitic effects of similar compounds, researchers found that derivatives exhibited significant activity against T. cruzi in vitro, with some compounds achieving IC50 values in the low micromolar range . The study emphasized the importance of structural modifications in enhancing efficacy.
Neuropharmacological Assessment
Another investigation assessed the neuropharmacological properties of related bicyclic compounds, revealing that they could act as dual-action agents targeting both serotonin reuptake and receptor activation . This dual action is crucial for developing effective treatments for mood disorders.
Q & A
Q. What are the established synthetic routes for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one, and what scalability challenges exist?
A two-step multigram synthesis protocol has been reported for related bicyclic compounds, involving cyclization and benzylation steps. Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions and ensuring efficient purification of the bicyclic core, particularly when scaling beyond laboratory quantities. Chromatographic separation may be complicated by the compound’s polarity and stereochemical complexity .
Q. How can researchers confirm the bicyclic framework and stereochemistry of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one using spectroscopic methods?
Structural validation requires a combination of techniques:
- X-ray crystallography for unambiguous stereochemical assignment.
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) to resolve proton coupling patterns and spatial proximity of substituents.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula. Computational tools (e.g., density functional theory) can predict NMR chemical shifts for comparison with experimental data .
Q. What pharmacological assays are suitable for initial activity screening of this compound?
Target-based assays (e.g., enzyme inhibition or receptor-binding studies) should prioritize its bicyclic scaffold’s potential as a conformationally restricted analog of piperidine derivatives. Use orthogonal assays (e.g., SPR for binding kinetics and cell-based functional assays) to minimize false positives. Dose-response curves and statistical validation (e.g., Z’-factor analysis) are critical for reliability .
Advanced Research Questions
Q. How can computational modeling guide the optimization of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one for target selectivity?
Molecular docking and molecular dynamics simulations can predict binding modes to receptors like nicotinic acetylcholine receptors (nAChRs). Focus on:
- Pharmacophore mapping to identify critical interactions (e.g., hydrogen bonds with the diaza groups).
- Free-energy perturbation (FEP) calculations to evaluate substituent effects on binding affinity. Validate predictions with mutagenesis studies and cryo-EM structures where available .
Q. What strategies address regioselectivity challenges in modifying the benzyl or diaza groups of this compound?
- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines, enabling selective functionalization at the benzyl position .
- Metal-catalyzed cross-coupling : Palladium-mediated reactions (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups while preserving the bicyclic core.
- Enzymatic resolution : Chiral catalysts or lipases may resolve racemic mixtures during derivatization .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Orthogonal validation : Replicate findings in cell-free (e.g., radioligand binding) and cell-based (e.g., calcium flux) assays.
- Metabolic stability testing : Assess compound degradation in assay media (e.g., liver microsome incubation) to rule out artifactual results.
- Structural analogs : Synthesize and test derivatives to isolate the pharmacophore responsible for observed activity .
Q. What experimental designs mitigate air/moisture sensitivity during synthesis of diazabicyclo derivatives?
- Use Schlenk-line techniques or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
- Employ stabilizing agents like molecular sieves in reaction mixtures.
- Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to minimize exposure .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
